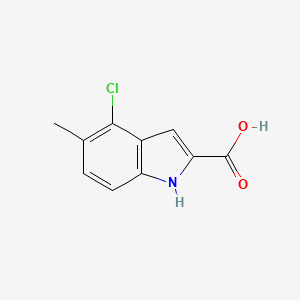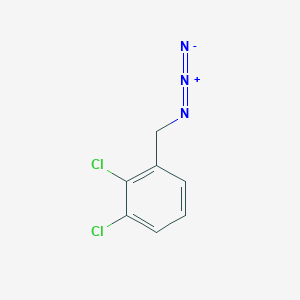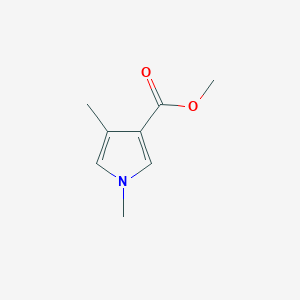
4-chloro-5-methyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methyl-1H-indole-2-carboxylic acid, also known as 4-chloro-5-methylindole-2-carboxylic acid (CMICA), is an organic compound belonging to the class of indole carboxylic acids. It is a white crystalline solid with a molecular weight of 205.6 g/mol. CMICA has been used in a variety of scientific research applications due to its ability to act as a ligand for various biochemical reactions. It has been studied for its potential to be used as a drug in the treatment of certain diseases, and its biochemical and physiological effects have been investigated.
科学的研究の応用
CMICA has been used in a variety of scientific research applications due to its ability to act as a ligand for various biochemical reactions. It has been used in experiments to study the binding of proteins to DNA, the binding of enzymes to substrates, and the binding of drugs to their target receptors. It has also been used to study the structure and function of enzymes, and to analyze the effects of drugs on the body.
作用機序
CMICA acts as a ligand for various biochemical reactions. It binds to proteins, enzymes, and drugs, and can be used to study the structure and function of these molecules. CMICA binds to proteins through hydrogen bonding and electrostatic interactions, and binds to enzymes and drugs through hydrophobic interactions.
Biochemical and Physiological Effects
CMICA has been studied for its potential to be used as a drug in the treatment of certain diseases. It has been found to be effective in the treatment of inflammatory diseases, such as arthritis, and has been found to inhibit the growth of cancer cells. In addition, CMICA has been found to reduce the levels of oxidative stress in cells, and to reduce the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
CMICA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be used to study the structure and function of various molecules. Another advantage is that it is relatively inexpensive. However, CMICA is not very soluble in water, which can limit its use in some experiments. In addition, the binding of CMICA to proteins, enzymes, and drugs can be affected by pH and temperature, which can limit its use in certain experiments.
将来の方向性
The potential of CMICA for use as a drug in the treatment of certain diseases is an area of research that has yet to be fully explored. In addition, further research is needed to determine the effects of CMICA on other biochemical and physiological processes, such as neurotransmitter release, cell signaling pathways, and gene expression. Another area of research is the potential of CMICA to be used as a diagnostic tool to detect the presence of certain diseases. Finally, further research is needed to determine the optimal conditions for the synthesis of CMICA, as well as the optimal conditions for its use in experiments.
合成法
CMICA can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-5-methyl-1H-indole-2-carboxylic acidethylindole with acetic anhydride, which yields 4-chloro-5-methyl-1H-indole-2-carboxylic acidethylindole-2-carboxylic acid. The second step involves the reaction of 4-chloro-5-methyl-1H-indole-2-carboxylic acidethylindole-2-carboxylic acid with sodium hydroxide, which yields 4-chloro-5-methyl-1H-indole-2-carboxylic acidethyl-1H-indole-2-carboxylic acid. In the third step, 4-chloro-5-methyl-1H-indole-2-carboxylic acidethyl-1H-indole-2-carboxylic acid is reacted with hydrochloric acid, which yields the desired product.
特性
IUPAC Name |
4-chloro-5-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJKJHISHECMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-1H-indole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)


![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)
![8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6612695.png)

![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)

![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)

